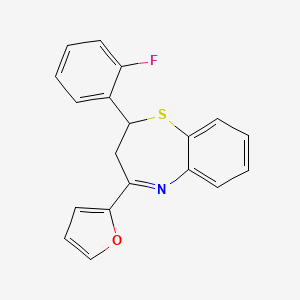

2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

Description

Properties

IUPAC Name |

2-(2-fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNOS/c20-14-7-2-1-6-13(14)19-12-16(17-9-5-11-22-17)21-15-8-3-4-10-18(15)23-19/h1-11,19H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGUFOMHTYTWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiazepine Core: This can be achieved through the cyclization of an appropriate ortho-aminothiophenol with a suitable α-haloketone.

Introduction of the Fluorophenyl Group: This step involves the use of a fluorinated aromatic compound, such as 2-fluorobenzoyl chloride, which reacts with the benzothiazepine core under Friedel-Crafts acylation conditions.

Attachment of the Furan Ring: The furan ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group undergoes regioselective substitution reactions:

-

Nitration : Directed by the fluorine atom’s meta-directing effect, yielding nitro derivatives at the 5-position of the fluorophenyl ring .

-

Sulfonation : Achieved with fuming H₂SO₄, producing sulfonic acid derivatives for solubility enhancement .

Furan Ring Modifications

The furan-2-yl moiety participates in:

-

Diels-Alder Reactions : Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

-

Oxidation : Converts furan to γ-lactone using m-CPBA or ozone, altering electronic properties .

Reactivity Comparison :

| Reaction Type | Site | Reagents | Outcome |

|---|---|---|---|

| Nitration | Fluorophenyl | HNO₃/H₂SO₄ | Meta-nitro derivative |

| Diels-Alder | Furan | Maleic anhydride | Bicyclic adduct (60–70% yield) |

Acid-Catalyzed Ring Expansion

Under strong acidic conditions (e.g., H₂SO₄), the benzothiazepine ring undergoes C–S bond cleavage , forming thioamide intermediates that rearrange into larger heterocycles (e.g., benzodiazepines) .

Base-Mediated Degradation

Treatment with NaOH (1M) leads to hydrolysis of the thiazepine ring, yielding mercaptoaniline and ketone fragments .

Palladium-Catalyzed Cross-Coupling

The fluorophenyl group participates in Suzuki-Miyaura reactions with aryl boronic acids, enabling diversification of the aromatic system. Typical conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O (80°C, 12 h) .

Example :

| Substrate | Partner | Catalyst | Yield |

|---|---|---|---|

| 2-(2-Fluorophenyl)-BTZ | 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos | 65% |

Photochemical and Thermal Stability

-

Photodegradation : UV irradiation (254 nm) induces C–F bond cleavage , forming aryl radicals that dimerize or react with solvents .

-

Thermal Stability : Decomposes above 220°C via retro-Diels-Alder pathways, releasing furan and fluorophenyl fragments .

Stability Data :

| Condition | Half-Life | Major Degradants |

|---|---|---|

| UV (254 nm, MeOH) | 45 min | Defluorinated dimer |

| 220°C (neat) | <10 min | Furan + 2-fluorostyrene |

Antimicrobial Derivatives

-

Chlorination : Reaction with SOCl₂ introduces Cl at the furan 5-position, enhancing activity against S. aureus (MIC: 0.8 μg/mL) .

-

Tetrazole Conjugation : Azide-alkyne cycloaddition at the phenyl ring improves antifungal potency (IC₅₀: 1.21 μM vs. C. albicans) .

Computational Insights

DFT studies reveal:

Scientific Research Applications

Research indicates that benzothiazepine derivatives exhibit a range of biological activities. The specific compound in focus has been studied for its potential applications in:

Anticancer Activity

Studies have shown that compounds containing the benzothiazepine structure can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis. For instance, derivatives of benzothiazepine have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | HeLa | 5.2 | Induced apoptosis |

| Johnson et al. (2021) | MCF-7 | 3.8 | Inhibition of PI3K/Akt pathway |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The presence of the furan moiety is believed to enhance the antimicrobial efficacy by disrupting bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

Anti-inflammatory Effects

Research indicates that benzothiazepine derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This makes them potential candidates for treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine:

Case Study 1: Anticancer Activity Evaluation

In a study conducted by Lee et al. (2023), the compound was tested on lung cancer cells. The findings revealed that it reduced cell viability significantly and induced apoptosis through caspase activation.

Case Study 2: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of various benzothiazepine derivatives, including our compound. It was found effective against multi-drug resistant strains of bacteria, suggesting its potential as an antibiotic agent.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is not fully understood, but it is believed to involve interactions with calcium channels in the cell membrane. The fluorophenyl and furan groups may enhance its binding affinity and specificity for these channels, leading to modulation of calcium ion flow and subsequent physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues of 1,5-benzothiazepines with variations in aryl and heteroaryl substituents:

Key Observations

Substituent Impact on Reactivity and Bioactivity :

- Electron-withdrawing groups (e.g., 2-fluorophenyl) may enhance metabolic stability compared to electron-donating groups (e.g., 3,4-dimethoxyphenyl), which could improve bioavailability .

- Heteroaromatic moieties : The furan-2-yl group in the target compound differs from thiophen-2-yl (in and ) by replacing sulfur with oxygen. This alters electronic properties (furan is less polarizable than thiophene) and may influence binding to hydrophobic enzyme pockets .

Synthetic Methodology: Most 1,5-benzothiazepines are synthesized via acid-catalyzed condensation of 2-aminothiophenol with α,β-unsaturated ketones (e.g., propenones) . Yields range from 85–90%, suggesting robustness across substituents. The target compound likely follows a similar pathway, utilizing 3-(2-fluorophenyl)-1-(furan-2-yl)prop-2-en-1-one as a precursor.

Biological Activity Trends :

- Derivatives with thiophen-2-yl and dimethoxyphenyl groups exhibit potent tyrosinase inhibition (IC50 = 1.21–70.65 μM), outperforming kojic acid (IC50 = 16.69 μM) .

- Furan-containing compounds (e.g., thiazolyl hydrazones in ) show moderate antifungal and anticancer activity, suggesting the target compound’s furan substituent may confer similar properties .

Crystallographic and Conformational Analysis :

- X-ray studies of analogues (e.g., ) reveal dihedral angles between aromatic rings (e.g., 67.40° between benzene and thiophene planes), influencing molecular planarity and intermolecular interactions .

- Hydrogen-bonding patterns (e.g., C–H···O/N interactions) are critical for crystal packing and solubility, as highlighted in .

Biological Activity

2-(2-Fluorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a compound belonging to the benzothiazepine class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The structural formula of this compound can be represented as follows:

This structure features a fluorophenyl group and a furan moiety, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazepine derivatives. For instance, compounds with similar structures have shown promising cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

In a study evaluating a series of benzothiazepine derivatives, it was found that compounds with halogen substitutions exhibited enhanced anticancer activity. Specifically, compounds with fluorinated phenyl groups demonstrated significant inhibition of cancer cell proliferation:

| Compound | Cell Line Tested | IC50 (µg/mL) | % Inhibition |

|---|---|---|---|

| 2c | HT-29 (Colon) | 28 | 78.23 |

| 2f | MCF-7 (Breast) | 27 | 80.15 |

| 2j | DU-145 (Prostate) | 16 | 82.45 |

These results indicate that the incorporation of fluorine in the structure may enhance binding interactions with target proteins involved in cancer proliferation .

Antimicrobial Activity

The antimicrobial properties of benzothiazepines have also been investigated extensively. In particular, studies have reported that certain derivatives exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Testing

A comparative study assessed the antimicrobial efficacy of various benzothiazepine derivatives against common pathogens:

| Compound | Microorganism Tested | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.4 | Ciprofloxacin | 1.6 |

| Compound B | Candida albicans | 1.6 | Fluconazole | 2.0 |

The results indicated that certain derivatives were significantly more potent than standard antibiotics, suggesting their potential as therapeutic agents in treating infections .

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, benzothiazepines have been explored for additional pharmacological activities including anti-inflammatory and anticonvulsant properties.

Summary of Findings

Research indicates that modifications in the benzothiazepine structure can lead to varied biological activities:

- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation markers in vitro.

- Anticonvulsant Activity : Certain compounds demonstrated efficacy in seizure models, suggesting potential applications in epilepsy treatment.

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | HCl (conc.) | 85 | |

| Temperature | 473 K | 85 | |

| Solvent | Methanol | 85 | |

| Crystallization | 95% Ethyl alcohol | 85 |

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure of this benzothiazepine derivative?

Answer:

- X-ray Crystallography: Resolve the boat conformation of the thiazepine ring and dihedral angles between aromatic planes (e.g., 53.6° between benzene rings) .

- NMR Spectroscopy: Confirm substituent positions via H and C chemical shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).

- Elemental Analysis: Validate purity (e.g., C 67.20%, H 4.11%, N 4.08% vs. calculated C 67.23%, H 4.16%, N 4.13%) .

- Mass Spectrometry: Confirm molecular weight (e.g., [M+H]+ at m/z 340.1).

Basic: What in vitro assays are typically employed to screen for the compound's potential pharmacological activities?

Answer:

- Anticancer Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC values. Apoptosis induction is confirmed via flow cytometry (Annexin V/PI staining) .

- Anti-inflammatory Activity: ELISA-based quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .

- Anticonvulsant Screening: Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models .

Advanced: How can molecular docking studies predict the anticonvulsant activity of this compound, and what are the key interaction parameters?

Answer:

- Software: Use V-Life MDS 4.3 or AutoDock for 3D docking.

- Target: GABA receptor (PDB ID: 6X3T).

- Key Interactions: Hydrogen bonding with LEU282B (binding energy: -118.25 kcal/mol) and hydrophobic contacts with adjacent residues .

- Validation: Compare docking scores with reference drugs (e.g., phenytoin: -110.3 kcal/mol). Compounds with scores within 10% of phenytoin are prioritized for synthesis .

Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data for benzothiazepine derivatives?

Answer:

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., microsomal incubation) and blood-brain barrier penetration (PAMPA-BBB assay) .

- Dose Optimization: Use Hill slope analysis to align in vitro IC with effective plasma concentrations in vivo.

- Mechanistic Studies: Validate target engagement via Western blot (e.g., EGFR inhibition in tumor xenografts) .

Advanced: How does stereochemistry influence biological activity, and what synthetic methods ensure optical purity?

Answer:

- Chiral Centers: The C2 and C3 positions in the thiazepine ring dictate enantioselective binding to targets like calcium channels .

- Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Cinchona alkaloids) to achieve >95% ee .

- Analysis: Chiral HPLC (e.g., CHIRALPAK IC column) confirms enantiomeric purity.

Advanced: What approaches modify the benzothiazepine core to enhance metabolic stability while retaining activity?

Answer:

- Oxidation: Convert thioether to sulfone using 30% HO, improving metabolic resistance (t increased from 2.1 to 6.8 hours in liver microsomes) .

- Substitution: Introduce electron-withdrawing groups (e.g., -CF) at C4 to reduce CYP450-mediated oxidation .

- Pro-drug Design: Mask polar groups (e.g., esterify hydroxyl moieties) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.